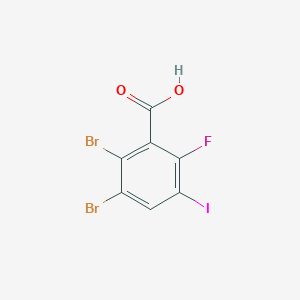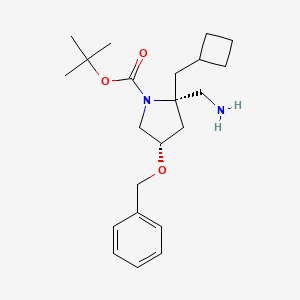
tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. The process may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Functional Groups: The aminomethyl, benzyloxy, and cyclobutylmethyl groups are introduced through various substitution reactions.
Protection and Deprotection Steps: Protecting groups like tert-butyl are used to protect reactive sites during intermediate steps and are later removed.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclopentylmethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate is unique due to the specific combination of functional groups and the cyclobutylmethyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H34N2O3 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-(aminomethyl)-2-(cyclobutylmethyl)-4-phenylmethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H34N2O3/c1-21(2,3)27-20(25)24-14-19(26-15-18-8-5-4-6-9-18)13-22(24,16-23)12-17-10-7-11-17/h4-6,8-9,17,19H,7,10-16,23H2,1-3H3/t19-,22-/m0/s1 |
InChI Key |
XHRAXRNXQPRAAN-UGKGYDQZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@]1(CC2CCC2)CN)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1(CC2CCC2)CN)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


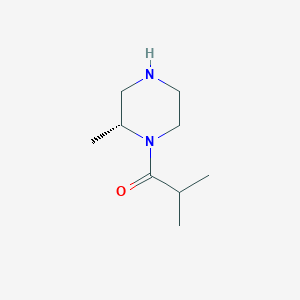
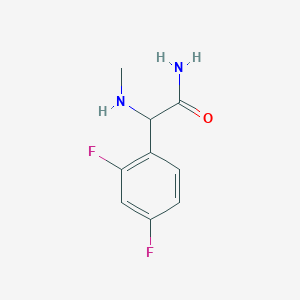
![tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12994024.png)

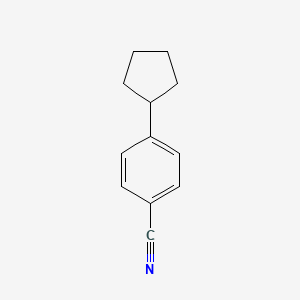
![(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12994052.png)
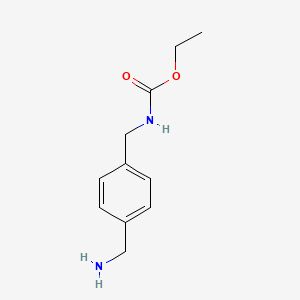
![6-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B12994070.png)
![3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12994075.png)

![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12994095.png)

